molecular formula C19H16ClNO B12618750 9-Chloro-4-(cyclohex-1-en-1-yl)benzo[h]isoquinolin-1(2H)-one CAS No. 919290-55-4

9-Chloro-4-(cyclohex-1-en-1-yl)benzo[h]isoquinolin-1(2H)-one

Cat. No.: B12618750
CAS No.: 919290-55-4
M. Wt: 309.8 g/mol
InChI Key: MIDAJFPBRVLECS-UHFFFAOYSA-N
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Description

9-Chloro-4-(cyclohex-1-en-1-yl)benzo[h]isoquinolin-1(2H)-one is a complex organic compound that belongs to the class of benzo[h]isoquinolinones This compound is characterized by the presence of a chlorine atom at the 9th position and a cyclohex-1-en-1-yl group at the 4th position of the benzo[h]isoquinolinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Chloro-4-(cyclohex-1-en-1-yl)benzo[h]isoquinolin-1(2H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

9-Chloro-4-(cyclohex-1-en-1-yl)benzo[h]isoquinolin-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group in the compound with another atom or group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or hydrogenated products.

Scientific Research Applications

9-Chloro-4-(cyclohex-1-en-1-yl)benzo[h]isoquinolin-1(2H)-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 9-Chloro-4-(cyclohex-1-en-1-yl)benzo[h]isoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to changes in their activity and subsequent biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 9-Chloro-4-(cyclohex-1-en-1-yl)benzo[h]isoquinolin-1(2H)-one include other benzo[h]isoquinolinones with different substituents, such as:

  • 9-Bromo-4-(cyclohex-1-en-1-yl)benzo[h]isoquinolin-1(2H)-one
  • 9-Fluoro-4-(cyclohex-1-en-1-yl)benzo[h]isoquinolin-1(2H)-one
  • 9-Methyl-4-(cyclohex-1-en-1-yl)benzo[h]isoquinolin-1(2H)-one

Uniqueness

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties. The presence of the chlorine atom and the cyclohex-1-en-1-yl group may influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for research and industrial applications.

Biological Activity

9-Chloro-4-(cyclohex-1-en-1-yl)benzo[h]isoquinolin-1(2H)-one, a compound belonging to the isoquinoline family, has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current understanding of this compound's activity.

  • Molecular Formula : C19H16ClNO
  • Molecular Weight : 309.8 g/mol
  • CAS Number : 919290-55-4
  • IUPAC Name : 9-chloro-4-(cyclohexen-1-yl)-2H-benzo[h]isoquinolin-1-one

Synthesis

The synthesis of this compound involves several steps, typically starting from readily available isoquinoline derivatives. The synthetic route often includes cyclization reactions and functional group modifications to achieve the desired structure.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit promising antimicrobial properties. For instance, related isoquinoline derivatives were tested against various bacterial strains, revealing minimum inhibitory concentrations (MIC) ranging from 0.17 to >3.75 mg/mL, indicating moderate to good antibacterial activity .

Table 1: Antibacterial Activity of Related Compounds

CompoundMIC (mg/mL)MBC (mg/mL)
Compound 30.23–0.700.47–0.94
Compound 40.170.23
Compound 9--
Ampicillin0.100.15

The data suggest that compound 4 exhibited the best activity against E. coli, while compound 9 showed significant effectiveness against Bacillus cereus and Salmonella Typhimurium.

Anticancer Activity

Isoquinoline derivatives have also been investigated for their anticancer properties. Research indicates that these compounds can inhibit specific pathways involved in cancer cell proliferation. For example, certain derivatives have shown efficacy in inhibiting bromodomains associated with cancer progression . The molecular mechanisms often involve the modulation of gene expression and interference with cell cycle regulation.

Case Studies

A notable study evaluated the effects of various isoquinoline derivatives on glioblastoma cells, demonstrating that certain structural features enhance their cytotoxicity . The results indicated that modifications at specific positions on the isoquinoline scaffold significantly influence biological activity.

Properties

CAS No.

919290-55-4

Molecular Formula

C19H16ClNO

Molecular Weight

309.8 g/mol

IUPAC Name

9-chloro-4-(cyclohexen-1-yl)-2H-benzo[h]isoquinolin-1-one

InChI

InChI=1S/C19H16ClNO/c20-14-8-6-13-7-9-15-17(12-4-2-1-3-5-12)11-21-19(22)18(15)16(13)10-14/h4,6-11H,1-3,5H2,(H,21,22)

InChI Key

MIDAJFPBRVLECS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC1)C2=CNC(=O)C3=C2C=CC4=C3C=C(C=C4)Cl

Origin of Product

United States

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